molecular formula C15H16N2O4S B13376774 methyl [(3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate

methyl [(3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate

Cat. No.: B13376774
M. Wt: 320.4 g/mol
InChI Key: XLFSWOUAENVRFJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with allyl bromide in the presence of a base, followed by the reaction with methyl chloroacetate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential biological processes. For example, it may inhibit microbial enzymes, leading to the death of microbial cells .

Comparison with Similar Compounds

Methyl (3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-ylidene)aminoacetate can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 2-[(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoacetate

InChI

InChI=1S/C15H16N2O4S/c1-4-8-17-11-7-6-10(21-5-2)9-12(11)22-15(17)16-13(18)14(19)20-3/h4,6-7,9H,1,5,8H2,2-3H3

InChI Key

XLFSWOUAENVRFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(=O)OC)S2)CC=C

Origin of Product

United States

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